Methanol, (hydroxyamino)-

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Naming Conventions for Methanol (B129727), (hydroxyamino)-

The name "Methanol, (hydroxyamino)-" suggests a methanol molecule substituted with a hydroxyamino group. nih.govchemspider.com However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the more appropriate and preferred name for this compound (CH₅NO) is N-methylhydroxylamine . wikipedia.orgnih.gov

IUPAC rules for naming such compounds are based on the parent hydride, which in this case is hydroxylamine (B1172632) (NH₂OH). acdlabs.comacdlabs.com The methyl group (-CH₃) is treated as a substituent on the nitrogen atom. acdlabs.comacdlabs.com The locant "N-" is used to specify that the methyl group is bonded to the nitrogen, leading to the name N-methylhydroxylamine. acdlabs.com Other systematic names include N-hydroxymethanamine. wikipedia.orgnih.gov The compound is commonly available and stored as its hydrochloride salt, N-methylhydroxylammonium chloride, due to the instability of the free base. wikipedia.orgnih.gov

Structural Isomerism and Related Derivatives

N-methylhydroxylamine (CH₅NO) shares its molecular formula with two other structural isomers: methoxyamine (CH₃ONH₂) and aminomethanol (B12090428) (HOCH₂NH₂). wikipedia.orgwikipedia.orgwikipedia.org These isomers exhibit distinct structural arrangements and, consequently, different chemical properties. Methoxyamine, also known as O-methylhydroxylamine, features a methyl group attached to the oxygen atom of hydroxylamine. wikipedia.org Aminomethanol is a hemiaminal with both a hydroxyl and an amino group attached to the same carbon atom. wikipedia.org

Derivatives of N-methylhydroxylamine can be formed through further substitution on the nitrogen or oxygen atoms. For example, N,O-dimethylhydroxylamine (CH₃NHOCH₃) and N,N-dimethylhydroxylamine ((CH₃)₂NOH) are common derivatives. qmul.ac.ukrsc.org

| Compound Name | Molecular Formula | Structural Formula | Molar Mass (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| N-Methylhydroxylamine | CH₅NO | CH₃NHOH | 47.057 | 115.0 |

| Methoxyamine | CH₅NO | CH₃ONH₂ | 47.057 | 48.1 |

| Aminomethanol | CH₅NO | HOCH₂NH₂ | 47.057 | (Unstable) |

Unique Structural Features of the Hydroxyamino and Hydroxymethyl Moieties

The structure of N-methylhydroxylamine contains a hydroxyamino group (-NHOH) attached to a methyl group. The hydroxyamino group is characterized by the presence of both a nitrogen and an oxygen atom, each with lone pairs of electrons, capable of acting as hydrogen bond donors and acceptors. solubilityofthings.com This imparts significant polarity and high solubility in water. solubilityofthings.com Microwave spectroscopy studies have confirmed that the molecule exists in a trans conformation. researchgate.net

In contrast, the hydroxymethyl group (-CH₂OH), found in the isomer aminomethanol, consists of a methylene (B1212753) bridge bonded to a hydroxyl group. wikipedia.org This group is a primary alcohol. numberanalytics.com The key difference lies in the atom to which the functional group is attached. In N-methylhydroxylamine, the functional group is centered on the nitrogen atom (an N-substituted hydroxylamine), whereas in aminomethanol, the functional groups (-OH and -NH₂) are attached to a carbon atom (an amino alcohol). wikipedia.orgwikipedia.org The ability of the hydroxymethyl group to form intramolecular hydrogen bonds can significantly influence the conformation of the molecules it is part of. numberanalytics.com

Contextualization within the Hydroxylamine and N-Hydroxymethylamine Chemical Landscape

Understanding the classification of N-methylhydroxylamine is crucial for predicting its reactivity and chemical behavior.

Relationship to Alkylhydroxylamines

N-methylhydroxylamine is a primary member of the chemical class known as alkylhydroxylamines . google.com These are derivatives of hydroxylamine where one or more hydrogen atoms are replaced by alkyl groups. nih.gov N-methylhydroxylamine is specifically a mono-N-alkylated hydroxylamine. google.com

The alkylation of hydroxylamine influences its basicity. While alkyl groups are typically electron-donating and increase the basicity of amines compared to ammonia (B1221849), the effect in hydroxylamines is more complex. libretexts.org The basicity of N-methylhydroxylamine (pKa of conjugate acid ≈ 5.97) is very similar to that of hydroxylamine itself (pKa ≈ 5.96), whereas further alkylation on the nitrogen, as in N,N-dimethylhydroxylamine, leads to a decrease in basicity. chempap.org This is attributed to a combination of inductive effects and solvation. chempap.org N-alkylhydroxylamines are versatile reagents in organic synthesis, for instance, in the preparation of nitrones. oup.com

| Compound | Class | pKa of Conjugate Acid |

|---|---|---|

| Hydroxylamine (NH₂OH) | Hydroxylamine | ~5.96 |

| N-Methylhydroxylamine (CH₃NHOH) | Primary Alkylhydroxylamine | ~5.97 |

| N-Ethylhydroxylamine (C₂H₅NHOH) | Primary Alkylhydroxylamine | ~5.87 |

| N,N-Dimethylhydroxylamine ((CH₃)₂NOH) | Secondary Alkylhydroxylamine | ~5.19 |

Categorization as a Hydroxymethylamine Compound

The name "Methanol, (hydroxyamino)-" implies a classification as a hydroxymethylamine. nih.gov However, this is based on a structural misinterpretation. True N-hydroxymethylamine compounds feature a hydroxymethyl group (-CH₂OH) attached to a nitrogen atom. A key example is N-(hydroxymethyl)-N-methylnitrous amide (also known as hydroxymethylmethylnitrosamine), which has the structure CH₃N(CH₂OH)N=O. nih.gov

The structural isomer of N-methylhydroxylamine, aminomethanol (HOCH₂NH₂) , is correctly classified as a hemiaminal or an amino alcohol, not a hydroxymethylamine. wikipedia.org It is an important, albeit unstable, intermediate in reactions such as the formation of hexamethylenetetramine from ammonia and formaldehyde (B43269). wikipedia.orgresearchgate.net Therefore, while the name "Methanol, (hydroxyamino)-" suggests an affiliation with hydroxymethylamines, the correct structure (CH₃NHOH) places the compound firmly in the alkylhydroxylamine category. wikipedia.orggoogle.com

Structure

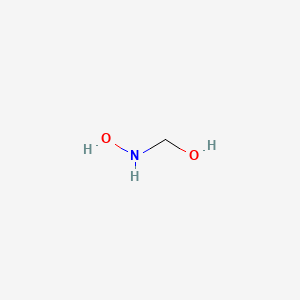

2D Structure

3D Structure

Properties

IUPAC Name |

(hydroxyamino)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO2/c3-1-2-4/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMWBAPHWXBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431410 | |

| Record name | Methanol, (hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115750-71-5 | |

| Record name | Methanol, (hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanol, Hydroxyamino and Analogues

General Principles of N-Hydroxymethylamine Formation

The formation of N-hydroxymethylamines is fundamentally an application of the well-established reaction between amines and formaldehyde (B43269). This reaction proceeds through a nucleophilic addition mechanism, leading to a class of compounds known as carbinolamines.

The reaction between an amine and an aldehyde or ketone is a cornerstone of organic synthesis for forming carbon-nitrogen bonds. When formaldehyde is the aldehyde, the product of the initial addition is an N-hydroxymethyl derivative. This reaction is a reversible nucleophilic addition. Primary and secondary amines readily react with formaldehyde to yield N-hydroxymethylamines. The process is foundational to various name reactions, including the Mannich reaction and the Eschweiler-Clarke reaction, which involves methylation of amines using formaldehyde and formic acid. In the context of "Methanol, (hydroxyamino)-", the amine is hydroxylamine (B1172632).

The reaction is typically carried out in an aqueous or alcoholic medium. The active hydrogen atoms on the amine's nitrogen attack the electrophilic carbonyl carbon of formaldehyde. For primary amines, this can lead to the formation of secondary amines after further reaction and reduction. The reaction of thioamides with formaldehyde, for instance, proceeds readily when heated in an aqueous-alcohol medium without catalysts to yield N-(hydroxymethylene)thioamides youtube.com.

The formation of an N-hydroxymethylamine proceeds through a key intermediate known as a carbinolamine. The mechanism can be detailed in the following steps:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbonyl carbon of formaldehyde. This step results in the formation of a dipolar tetrahedral intermediate, also known as a zwitterion.

Proton Transfer : A proton is then transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This intramolecular or solvent-mediated proton transfer neutralizes the charges and forms the carbinolamine intermediate. Carbinolamines are amino alcohols and are often unstable.

Stability of the Product : For the formation of a stable N-hydroxymethylamine, the reaction ideally stops at the carbinolamine stage. However, carbinolamines derived from primary amines can be unstable and readily dehydrate, especially under acidic conditions, to form a more stable imine or iminium ion. The reaction's pH is a critical factor; a pH of around 4.5 is often ideal, as a lower pH would protonate the amine, reducing its nucleophilicity, while a higher pH would not be sufficient to protonate the hydroxyl group of the carbinolamine to facilitate its potential elimination as water.

In the specific case of "Methanol, (hydroxyamino)-", the amine reactant is hydroxylamine (NH₂OH). The nucleophilic nitrogen of hydroxylamine attacks formaldehyde to form the N-hydroxymethyl derivative, which is (hydroxyamino)methanol.

Specific Synthetic Routes for Methanol (B129727), (hydroxyamino)-

While the general principles suggest a straightforward reaction, the synthesis of "Methanol, (hydroxyamino)-" is not widely documented, pointing to significant challenges in its isolation and selective formation.

The most direct and logical synthetic route to "Methanol, (hydroxyamino)-" involves the reaction of hydroxylamine with formaldehyde.

Precursors :

Hydroxylamine (NH₂OH) : This is the primary amine that provides the (hydroxyamino) group. It is often used in the form of its salts, such as hydroxylammonium chloride or hydroxylammonium sulfate, which would require neutralization to generate the free hydroxylamine base for the reaction.

Formaldehyde (CH₂O) : This serves as the source of the hydroxymethyl group. It is commonly available as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde.

Reaction Conditions :

Solvent : The reaction would likely be performed in a protic solvent like water or methanol to facilitate the dissolution of the reactants.

Temperature : The reaction of amines with formaldehyde can often proceed at low to ambient temperatures. A study on the complex formation between formaldehyde and hydroxylamine was conducted in low-temperature matrices (11 K), indicating that the initial interaction is energetically favorable researchgate.net.

pH Control : Maintaining a neutral to slightly basic pH would be crucial to ensure that the hydroxylamine is in its free base form to act as a nucleophile, while avoiding acidic conditions that could promote dehydration of the product or other side reactions.

A theoretical study has investigated the formation of hydrogen-bonded complexes between formaldehyde and hydroxylamine in solid argon and nitrogen matrices, which represents the initial step of the reaction researchgate.net. However, progressing from this complex to the stable, isolated product under standard laboratory conditions presents difficulties.

The selective synthesis of "Methanol, (hydroxyamino)-" is complicated by several factors, which may explain the scarcity of detailed synthetic procedures in the literature.

Competing Reactions : The reaction of hydroxylamine with aldehydes or ketones is most commonly known to produce oximes through the dehydration of the initial carbinolamine adduct quora.combyjus.comkhanacademy.org. Preventing this subsequent dehydration to isolate the N-hydroxymethyl intermediate is a primary challenge.

Product Instability : The target molecule, (hydroxyamino)methanol, contains both a hydroxylamino group and a hydroxymethyl group. Such compounds can be unstable and prone to self-condensation or polymerization, especially under heating or acidic/basic conditions.

Multiple Reaction Pathways : The reaction between hydroxylamine, formaldehyde, and other nucleophiles can lead to different cyclic products. For example, in the presence of hydrogen sulfide, the three-component condensation yields N-hydroxy-1,3,5-dithiazinanes rather than the simple hydroxymethylated product researchgate.net. This highlights the high reactivity of the system and the potential for undesired pathways.

Reactivity of Hydroxylamine : Hydroxylamine is a bifunctional nucleophile with both nitrogen and oxygen atoms possessing lone pairs of electrons. While the nitrogen is generally the more reactive nucleophile in reactions with carbonyls, the potential for O-alkylation exists under certain conditions.

These challenges necessitate precise control over reaction conditions to favor the formation and isolation of the desired carbinolamine product over more stable oximes or other byproducts.

Catalytic Strategies in N-Hydroxymethylamine Synthesis

While specific catalytic methods for the synthesis of "Methanol, (hydroxyamino)-" are not well-documented, general catalytic strategies for the formation of substituted hydroxylamines can provide insight into potential approaches. Catalysis can offer pathways to improved selectivity and efficiency.

Hydrogenation of Nitroaromatics : Supported platinum catalysts have been used for the selective hydrogenation of substituted nitroaromatics to yield N-aryl hydroxylamines with high efficiency. The selectivity is controlled by the addition of promoters and inhibitors; for instance, amines can promote the conversion of nitroaromatics, while dimethyl sulfoxide can inhibit the further hydrogenation of the hydroxylamine to an aniline (B41778) rsc.orgresearchgate.net.

Reduction of Oximes : Chiral hydroxylamines can be synthesized via the asymmetric hydrogenation of oximes. Iridium-based catalysts have shown high activity and enantioselectivity in this transformation, notably avoiding the over-reduction to the corresponding amine incatt.nl. The reaction often performs better in protic solvents, and the presence of a strong Brønsted acid can assist in substrate activation and prevent catalyst inhibition by the product incatt.nl.

Oxidation of Amines : The direct oxidation of secondary amines to N,N-disubstituted hydroxylamines can be achieved using hydrogen peroxide in the presence of a titanium-silicalite catalyst google.com. This method provides an alternative route to forming the hydroxylamine functional group.

These catalytic methods, while not directly applied to the N-hydroxymethylation of hydroxylamine, underscore the importance of catalyst design in controlling selectivity in hydroxylamine synthesis. A potential, though more complex, catalytic route to "Methanol, (hydroxyamino)-" could involve the catalytic reduction of a suitable precursor, such as a nitrone derived from formaldehyde.

Influence of Catalysts on Reaction Kinetics and Selectivity

Catalysts are fundamental in the synthesis of hydroxylamine derivatives, significantly impacting both the rate of reaction and the selectivity towards the desired product. The concentration and type of catalyst can be fine-tuned to maximize yield and minimize unwanted byproducts. ajpojournals.org An optimal catalyst concentration often exists; exceeding this point may not improve the reaction rate and could even have adverse effects. ajpojournals.org

In the synthesis of N-aryl hydroxylamines, a related class of compounds, supported platinum catalysts have demonstrated high efficiency. For instance, the hydrogenation of various nitroaromatics using catalysts like Pt/SiO2 can yield the corresponding N-aryl hydroxylamines with excellent yields, sometimes up to 99%. rsc.org The selectivity of this process is further enhanced by the addition of small quantities of amines, such as triethylamine, which promote the conversion of the starting material, and dimethyl sulfoxide, which inhibits the further hydrogenation of the hydroxylamine product to an aniline. rsc.org

The choice of catalyst can also control regioselectivity in cycloaddition reactions involving N-monosubstituted hydroxylamines. A notable example is the [3 + 2] annulation of allenes with these hydroxylamines to produce isoxazolidines. In this case, the catalyst dictates which of the two possible regioisomers is formed. acs.org This divergent synthesis strategy highlights the power of catalysts to direct reaction pathways.

Table 1: Catalyst-Controlled Regioselectivity in Isoxazolidine (B1194047) Synthesis acs.org

| Catalyst | Product Type | Selectivity |

|---|---|---|

| Ce(OTf)₃ | 5-substituted isoxazolidines | High |

| MgCl₂ | 3-substituted isoxazolidines | High |

Furthermore, heterogeneous catalysts, such as polymer-supported methylrhenium trioxide (MTO) systems, are effective in the oxidation of secondary hydroxylamines to nitrones using hydrogen peroxide. researchgate.net These catalysts are advantageous as they are stable, can be recovered, and recycled multiple times without a significant loss of efficiency. researchgate.net

Asymmetric Catalysis for Related α-Hydroxyamino Compounds

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, such as α-hydroxyamino compounds, by producing a specific stereoisomer. This is often achieved through the use of chiral ligands that coordinate with a metal center to form a catalytically active complex. nih.gov

A prominent example involves the use of chiral hydroxamic acids as ligands in vanadium-catalyzed asymmetric epoxidation of allylic alcohols. nih.gov The steric properties of the hydroxamic acid ligand are crucial for inducing asymmetry. Axially chiral hydroxamic acids derived from binaphthol scaffolds have been evaluated for this purpose, demonstrating that the structure of the ligand directly influences the enantiomeric excess (ee) of the product. nih.gov

Table 2: Effect of Chiral Hydroxamic Acid Ligands on Vanadium-Catalyzed Epoxidation nih.gov

| Ligand (Derived from) | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Proline | 80% | 90% |

| Binaphthol Scaffold | Variable based on specific ligand structure |

Enzymatic methods also offer a highly selective route for asymmetric synthesis. Engineered enzymes can catalyze reactions with remarkable stereoselectivity. For example, a variant of the fatty acid photodecarboxylase (CvFAP) has been used for the kinetic resolution of α-amino acids and α-hydroxy acids, resulting in the unreacted substrate being recovered with excellent enantiomeric purity (up to 99% ee). researchgate.net Another approach is the asymmetric hydrogenation of specific precursors, which has been successfully employed to produce α-hydroxyl esters in high chemical yields and with good to excellent enantioselectivities. nih.gov

Purification and Isolation Techniques for N-Hydroxymethylamines

The purification and isolation of N-hydroxymethylamines are critical steps to ensure the final product is of sufficient purity for its intended application. These processes involve separating the target compound from unreacted starting materials, catalysts, solvents, and any byproducts formed during the reaction. atlanchimpharma.com

A variety of techniques can be employed, with the choice depending on the chemical and physical properties of the compound and its impurities. Common methods include:

Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

Chromatography: This is a powerful and versatile separation method.

Normal-Phase and Reversed-Phase Chromatography: These techniques separate molecules based on their polarity. atlanchimpharma.com

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is used for purifying larger quantities of a compound to a high degree of purity. atlanchimpharma.com

Ion Exchange, Hydrophobic, and Molecular Exclusion Chromatography: These are often used in sequence for the purification of more complex molecules like enzymes. nih.gov

Crystallization: This method can yield highly pure crystalline solids by separating a product from soluble impurities. atlanchimpharma.com

Solvent Extraction: Simplified solvent extraction procedures can be developed for the specific isolation of a target product from a reaction mixture. nih.gov

Table 3: Common Purification Techniques atlanchimpharma.comnih.gov

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Liquid-Liquid Extraction | Differential Solubility | Initial work-up to remove bulk impurities. |

| Column Chromatography | Polarity / Adsorption | Separation of components in a mixture. |

| Crystallization | Solubility Differences at Varying Temperatures | Final purification step to obtain a high-purity solid. |

| Semi-preparative HPLC | High-Resolution Separation | Isolation of pure compounds from complex mixtures. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methanol, (hydroxyamino)- |

| Triethylamine |

| Dimethyl sulfoxide |

| Aniline |

| Isoxazolidine |

| Nitrones |

| Hydrogen peroxide |

| Allylic alcohol |

| Epoxide |

Chemical Reactivity and Mechanistic Investigations of Methanol, Hydroxyamino

Reactivity of the Hydroxyamino Functional Group

The functional group arrangement in (hydroxyamino)methanol dictates its chemical behavior, exhibiting both nucleophilic and electrophilic properties at different sites within the molecule.

Nucleophilic Character of the Nitrogen Atom

The nitrogen atom of the hydroxyamino group possesses a lone pair of electrons, rendering it nucleophilic. N-substituted hydroxylamine (B1172632) derivatives are recognized for their high nucleophilicity, which allows them to engage in reactions with various electrophiles. rsc.org This reactivity is fundamental to the formation of nitrones through reactions with aldehydes and ketones. rsc.org The presence of the adjacent oxygen atom can enhance the nitrogen's nucleophilicity, a phenomenon known as the alpha effect. Under acidic conditions, the amino group can be protonated, which suppresses its nucleophilic character and prevents undesired side reactions like acylation. nih.gov

Electrophilic Character of the Hydroxymethyl Carbon

Conversely, the hydroxymethyl carbon atom can act as an electrophile. This electrophilicity is typically unmasked under acidic conditions. Protonation of the hydroxyl group converts it into a good leaving group (water). rsc.org The subsequent loss of water generates a highly reactive, electron-deficient species, which is susceptible to attack by nucleophiles. rsc.org This behavior is a key feature in reactions where (hydroxyamino)methanol or related N-hydroxymethyl compounds act as alkylating agents.

Table 1: Dual Reactivity of the (hydroxyamino)methanol Functional Group

| Reactive Site | Character | Activating Conditions | Resulting Species/Reaction |

| Nitrogen Atom | Nucleophilic | Neutral or basic | Attack on electrophiles (e.g., carbonyls) to form nitrones. |

| Hydroxymethyl Carbon | Electrophilic | Acidic | Protonation of -OH, loss of H₂O to form an iminium ion intermediate for nucleophilic attack. |

Formation of Iminium Ion Intermediates

A critical aspect of the reactivity of (hydroxyamino)methanol is its ability to form iminium ion intermediates. These transient species are powerful electrophiles and play a central role in numerous synthetic transformations. wikipedia.orgorganicchemistrytutor.com

Role in Reaction Pathways

The formation of an iminium ion from (hydroxyamino)methanol or related N-hydroxymethyl compounds is typically acid-catalyzed. rsc.orginovatus.es The process begins with the protonation of the hydroxyl group, followed by the elimination of a water molecule. rsc.orglumenlearning.comlibretexts.org The resulting cation, often referred to as a carbonium-immonium ion, is a potent electrophile that serves as the key aminomethylating agent in reactions such as the Mannich reaction. wikipedia.orgorganicchemistrytutor.cominovatus.es In these pathways, the iminium ion is attacked by a nucleophile, such as an enol, leading to the formation of a new carbon-carbon bond. wikipedia.orgorganicchemistrytutor.com

Influence on Subsequent Reactions

The generation of the iminium intermediate is often the rate-determining step and directs the course of subsequent reactions. Its electrophilic nature makes it a prime target for a wide range of nucleophiles. This reactivity is harnessed in multicomponent reactions like the Mannich and Petasis reactions to construct complex molecules. taylorandfrancis.comorganic-chemistry.org In the Petasis borono-Mannich reaction, an iminium species is formed, which then reacts with an organoboronic acid. organic-chemistry.orgnih.gov The stability and reactivity of the iminium ion can be influenced by substituents, thereby affecting reaction yields and selectivity. rsc.org The hydrolysis of imines, which is the reverse of their formation, also proceeds through an iminium ion intermediate upon protonation of the nitrogen. chemistrysteps.com

Table 2: Iminium Ion Intermediate in Chemical Reactions

| Feature | Description |

| Formation | Acid-catalyzed dehydration of (hydroxyamino)methanol or related N-hydroxymethyl precursors. rsc.orglumenlearning.com |

| Structure | A cation with a C=N double bond, rendering the carbon highly electrophilic. |

| Role | Key electrophilic intermediate in Mannich, Petasis, and other aminoalkylation reactions. wikipedia.orgnih.govwikipedia.org |

| Subsequent Steps | Attacked by nucleophiles (e.g., enols, organoboronic acids) to form new C-C or C-heteroatom bonds. organicchemistrytutor.comthieme-connect.com |

Reaction Pathways and Transformation Mechanisms

(Hydroxyamino)methanol is a key intermediate in several important reaction pathways, largely centered around its decomposition and its role in multicomponent condensation reactions.

Under neutral or basic conditions, N-hydroxymethyl compounds can decompose by losing formaldehyde (B43269). nih.govrsc.org This decomposition can also be promoted by the presence of metal ions. open.ac.uk The stability of these compounds is often low in aqueous solutions, readily cleaving back to formaldehyde and the parent amine or hydroxylamine. psnnjp.org

The most significant reaction pathway involving (hydroxyamino)methanol intermediates is the Mannich reaction. wikipedia.orgslideshare.netcatalysis.blog This three-component condensation involves an amine, formaldehyde, and a compound with an acidic proton (like a ketone). wikipedia.orgtaylorandfrancis.com The amine and formaldehyde first react to form the (hydroxyamino)methanol adduct, which then dehydrates to the electrophilic iminium ion. organicchemistrytutor.cominovatus.es This ion is subsequently attacked by the enol form of the ketone to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgorganicchemistrytutor.com

A related transformation is the Petasis reaction, which couples an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. organic-chemistry.orgnih.govwikipedia.org The mechanism involves the formation of an intermediate from the amine and carbonyl, which then reacts with the boronic acid to form a tetracoordinate boronate complex. nih.govthieme-connect.com This is followed by the intramolecular transfer of the organic group from the boron to the electrophilic carbon, yielding a substituted amine. nih.gov

Condensation Reactions with Carbonyl Compounds

N-hydroxymethylamines are key intermediates in the Mannich reaction, which involves the aminoalkylation of a carbon- or other nucleophile by the condensation of an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton. frontiersin.org The initial step is the formation of the N-hydroxymethylamine from the reaction of the amine with the aldehyde. frontiersin.org This intermediate can then react with a variety of nucleophiles.

Carbonyl condensation reactions, in general, involve the formation of an enolate nucleophile from one carbonyl compound, which then attacks a second carbonyl compound. latech.edusudhirnama.in In the context of N-hydroxymethylamines, these intermediates can participate in further condensation reactions. For instance, the reaction of N-hydroxymethylamines with anilines can lead to the formation of N,N'-diphenylmethylenediamine (an aminal). nih.govmdpi.com

The Petasis reaction, a multicomponent reaction, involves the reaction of an amine, a carbonyl compound, and an organoboron derivative to form substituted amines. acs.org This reaction proceeds through the formation of an N-hydroxymethylamine-like intermediate.

Pathways Leading to Nitrosamine (B1359907) Formation from N-Hydroxymethylamines

N-nitrosamines are compounds of concern due to their potential carcinogenicity. chemicea.comwikipedia.org Their formation can occur when a secondary amine, or a precursor, reacts with a nitrosating agent. chemicea.comctpa.org.uk N-hydroxymethylamines can act as precursors to nitrosamines.

Studies have identified several pathways for nitrosamine formation from N-hydroxymethylamines in the presence of nitrite (B80452). nih.gov At a pH of around 5-7, four potential pathways have been proposed:

Electrophilic nitrosation: Three of the pathways involve the conventional electrophilic attack by a nitrosating agent (XNO) on both the neutral amine and the N-hydroxymethylamine. nih.gov

Iminium ion pathway: The fourth pathway involves a nucleophilic reaction of the nitrite ion with an iminium ion, which is derived from the N-hydroxymethylamine. nih.gov

The dominant pathway is pH-dependent. At pH 5, nitrosation via XNO reagents is significant, while at pH 7, the iminium ion pathway is more prominent. nih.gov The formation of nitrosamines can be influenced by the concentration of both the amine and the nitrosating agent, as well as environmental conditions like temperature. chemicea.com

Other Degradation and Rearrangement Processes

Besides condensation and nitrosamine formation, N-hydroxymethylamines can undergo other degradation and rearrangement reactions.

Dehydration: N-hydroxymethylamines can dehydrate, especially under acidic conditions, to form iminium ions. dur.ac.uk This dehydration can be a rate-determining step in certain reactions. dur.ac.uk

Retro-Aldol Cleavage: Amadori compounds, which are structurally related to N-hydroxymethylamines, can undergo retro-aldol cleavage of their aminated forms. imreblank.ch

Hofmann Rearrangement: While not a direct reaction of N-hydroxymethylamines, the Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This highlights a type of rearrangement involving a nitrogen-containing functional group.

Fischer-Hepp Rearrangement: Aryl nitrosamines can undergo rearrangement to form para-nitroso aryl amines. wikipedia.org

Kinetic and Thermodynamic Studies of N-Hydroxymethylamine Reactions

Equilibria of Formation and Decomposition

The formation of N-hydroxymethylamines from the reaction of amines and formaldehyde is a reversible equilibrium process. nih.govresearchgate.net The equilibrium constants for the formation of these carbinolamines have been determined for various amines. For example, the formation constants (K₁) for the reaction of aromatic amines with formaldehyde are in the range of 3–27 M⁻¹. nih.govacs.org

The stability of N-hydroxymethylamines is influenced by the basicity of the parent amine. The pKa values of N-hydroxymethylanilinium ions are about two pH units lower than their parent anilinium ions. nih.gov The equilibrium constants for the formation of cationic hydroxymethylamines from cationic amines and formaldehyde are significantly less favorable than for the neutral species. nih.gov

Rate-Determining Steps in Reaction Mechanisms

The rate-determining step in reactions involving N-hydroxymethylamines can vary depending on the reaction conditions, particularly the pH.

In the formation of N-hydroxymethylamines from anilines and formaldehyde, the rate-determining step can change with the acidity of the catalyst. With strongly acidic catalysts, the formation of the unstable zwitterionic tetrahedral intermediate (T±) is the rate-determining step. nih.gov With more weakly acidic catalysts, the subsequent proton transfer is rate-limiting. nih.gov

In reactions where the N-hydroxymethylamine dehydrates to form an iminium ion, the dehydration step can be rate-determining, especially at higher pH. dur.ac.uk At lower and neutral pH, the initial formation of the N-hydroxymethylamine is often the slowest step. dur.ac.uk

Solvent and pH Effects on Reactivity

Both solvent and pH play a crucial role in the reactivity of N-hydroxymethylamines.

pH Effects: The rate of N-hydroxymethylamine formation is pH-dependent, with both acid and base catalysis observed. nih.gov The degradation of related Amadori compounds is also significantly faster at higher pH. imreblank.ch As mentioned earlier, the dominant pathway for nitrosamine formation from N-hydroxymethylamines shifts with pH. nih.gov The hydrolysis of related imines is also pH-dependent, with different mechanisms operating at low and high pH. researchgate.net

Solvent Effects: The aminomethylation rate is generally higher in protic solvents like water compared to aprotic solvents. mathnet.ru The solvent can significantly influence the energy profile of reactions involving N-hydroxymethylamines. For instance, in the formation of 4,4'-methylenedianiline (B154101) from aniline (B41778) and formaldehyde, the presence of a solvent like aniline or water lowers the activation energy barrier for the initial N-hydroxymethylaniline formation. mdpi.com The solubility of N-methylhydroxylamine is high in polar solvents like water due to hydrogen bonding. solubilityofthings.com

Theoretical and Computational Chemistry of Methanol, Hydroxyamino

Conformational Studies and Isomerism

The three-dimensional structure of "Methanol, (hydroxyamino)-" is not rigid, as rotation around its single bonds can lead to different spatial arrangements of its atoms, known as conformations or rotamers.

Rotation around the C-N and N-O bonds in "Methanol, (hydroxyamino)-" gives rise to various conformers with different energies. Computational chemistry can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angles defining these rotations. This allows for the identification of stable conformers, which correspond to energy minima, and the transition states that separate them.

The relative energies of these conformers determine their population at a given temperature. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as hydrogen bonding. For related molecules like N-methylhydroxylamine, different conformations have been studied, and their relative stabilities have been calculated. wikipedia.org

"Methanol, (hydroxyamino)-" has the potential to form intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom (O-H···N), or between a hydrogen atom on the amino group and the lone pair on the hydroxyl oxygen (N-H···O). researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. For "Methanol, (hydroxyamino)-", these techniques can provide valuable information about its vibrational, electronic, and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of "Methanol, (hydroxyamino)-" can be calculated using computational methods. These calculations can predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted spectrum can be compared with experimental data to confirm the molecule's structure and identify its characteristic functional groups. Key vibrational modes would include the O-H stretch, N-H stretch, C-H stretch, N-O stretch, and C-N stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict the chemical shifts of the ¹H and ¹³C nuclei in the NMR spectra of "Methanol, (hydroxyamino)-". These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule, which is a crucial step in structure elucidation. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

Electronic Spectroscopy (UV-Vis): The electronic transitions of "Methanol, (hydroxyamino)-" can be predicted using time-dependent DFT (TD-DFT) or other excited-state computational methods. These calculations can provide information about the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible (UV-Vis) spectrum. The transitions would likely involve the promotion of an electron from a non-bonding orbital (on N or O) to an antibonding σ* orbital.

Vibrational Spectroscopy (Infrared, Raman)

The prediction of infrared (IR) and Raman spectra through computational methods is a standard practice in modern chemistry. These techniques calculate the vibrational frequencies of a molecule, which correspond to the absorption or scattering of light at specific energies. This information provides a unique "fingerprint" of the molecule's structure and bonding. A computational analysis of "Methanol, (hydroxyamino)-" would involve optimizing its geometry at a given level of theory and then performing a frequency calculation. The resulting vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR intensities or Raman activities would be tabulated. Such a table would be invaluable for experimentalists seeking to identify this compound in a mixture or to verify its synthesis. Unfortunately, a search of the scientific literature did not yield any such published data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁷O, within a molecule. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly dependent on its local electronic environment. For "Methanol, (hydroxyamino)-," a table of predicted chemical shifts would list the calculated values (in ppm) for each unique atom in the molecule. This data would be instrumental in assigning peaks in an experimental NMR spectrum and confirming the compound's connectivity. At present, no such predictive data for "Methanol, (hydroxyamino)-" has been found in the public domain.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. Computational mass spectrometry can predict the fragmentation patterns that a molecule will exhibit upon ionization. This involves calculating the energies of different fragmentation pathways to determine the most likely fragments to be observed. A predicted fragmentation table for "Methanol, (hydroxyamino)-" would list the mass-to-charge ratios (m/z) of the parent ion and its most abundant fragment ions, along with their proposed structures. This information is crucial for identifying unknown compounds from their mass spectra. Regrettably, no computational studies on the mass spectral fragmentation of "Methanol, (hydroxyamino)-" are currently available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted to products.

Transition State Analysis

The elucidation of a reaction mechanism often hinges on the identification and characterization of the transition state—the highest energy point along the reaction pathway. Computational methods can locate transition state structures and calculate their energies, providing the activation energy of the reaction. For reactions involving "Methanol, (hydroxyamino)-," a transition state analysis would provide critical data on the feasibility and kinetics of its formation or decomposition. Such studies are currently absent from the scientific literature.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as potential energy surface scanning, is a computational technique used to explore the energy landscape of a reaction. By systematically changing a specific geometric parameter (the reaction coordinate), chemists can trace the path from reactants to products and identify all intermediates and transition states. This provides a detailed, step-by-step view of the reaction mechanism. A reaction coordinate map for a process involving "Methanol, (hydroxyamino)-" would offer a comprehensive understanding of its chemical transformations. However, no such computational studies have been published to date.

Advanced Applications and Functionalization of Methanol, Hydroxyamino

Role as Chemical Building Blocks in Organic Synthesis

The nucleophilic nature of the hydroxylamine (B1172632) functional group makes N-methylhydroxylamine a valuable reagent in the construction of complex molecular architectures, particularly those containing nitrogen. solubilityofthings.com It is widely employed as an intermediate and building block in the production of pharmaceuticals, agrochemicals, and polymers. solubilityofthings.combiosynth.com

Heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules and functional materials. researchgate.netbeilstein-journals.org N-Methylhydroxylamine is a key precursor for the synthesis of various nitrogen-containing heterocycles. One of its most prominent applications is in 1,3-dipolar cycloaddition reactions with a range of dipolarophiles to form five-membered isoxazolidine (B1194047) rings. orgsyn.org This method is a powerful tool for generating carbocyclic or heterocyclic rings fused to the isoxazolidine structure. orgsyn.org

The reaction of N-methylhydroxylamine with specific dielectrophiles, such as trichloromethyl-substituted 1,3-dielectrophiles, leads to the regiospecific formation of heterocycles like 2-methyl-3-isoxazolones. researchgate.net It also participates in multicomponent reactions to produce substituted pyrroles, such as N-methyl-3-acylpyrroles. Furthermore, it is used in the preparation of isoxazolone and quinoline (B57606) analogs. thermofisher.com

| Heterocycle Class | Synthetic Method | Reference(s) |

| Isoxazolidines | 1,3-Dipolar Cycloaddition | orgsyn.org |

| Isoxazolones | Regiospecific Cyclocondensation | researchgate.netthermofisher.com |

| Pyrroles | Multicomponent Reaction | |

| Quinolines | Preparation of Analogs | thermofisher.com |

Beyond heterocycle formation, N-methylhydroxylamine is instrumental in the synthesis of other complex organic molecules. It serves as an inorganic catalyst in the transamidation of primary amides with amines, a crucial reaction for creating nitrogen-containing compounds used in various chemical industries. thermofisher.comcymitquimica.com The compound is also a key intermediate in the production of phenylmethoxyureas. researchgate.net

In the field of bioconjugation, researchers have utilized N-methylhydroxylamine derivatives to create functionalized probes for studying biological interactions. For instance, methyl N,O-hydroxylamine has been incorporated as a linker onto muramyl dipeptide (MDP), a component of the bacterial cell wall. nih.gov This modification allows for the attachment of fluorophores or other tags, facilitating the study of host-peptidoglycan interactions without compromising the molecule's biological activity. nih.gov It has also been identified as a potential intermediate in the electrochemical conversion of carbon dioxide and nitrate (B79036) into methylamine, a valuable feedstock chemical. dicp.ac.cn

Derivatization Chemistry and Analytical Reagents

Derivatization is a common strategy in analytical chemistry to enhance the detectability, stability, or chromatographic separation of target analytes. mdpi.com N-methylhydroxylamine and its derivatives are effective reagents for this purpose, particularly for carbonyl compounds.

N-Methylhydroxylamine is widely used as a derivatizing agent for the detection and analysis of aldehydes and ketones. solubilityofthings.comgcms.cz It reacts with the carbonyl group of these compounds to form stable nitrone or oxime derivatives. cymitquimica.com This reaction is advantageous because the resulting nitrones can often be detected directly by UV or mass spectrometry without needing a subsequent reduction step, which is sometimes required for O-substituted hydroxylamine derivatives.

The derivatization process improves analytical outcomes by increasing the volatility and stability of the analytes for gas chromatography (GC) analysis. gcms.cz For example, O-methylhydroxylamine hydrochloride, a related derivative, has been successfully used in the in-situ derivatization of volatile thiols in wine for analysis by headspace solid-phase microextraction (HS-SPME), achieving very low detection limits. mdpi.comencyclopedia.pub Similarly, other hydroxylamine derivatives like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine (PFBHA) are standard reagents for aldehyde analysis in various biological and environmental samples. researchgate.net

The ability of N-methylhydroxylamine to form stable products is crucial for its application in both synthesis and analysis. The compound itself is often stored and handled as its more stable hydrochloride salt (N-Methylhydroxylamine hydrochloride). wikipedia.org Its reaction with carbonyl compounds yields stable nitrones, which facilitates their characterization. It is also employed in the construction of hydroxamates, which are important functional groups known for their ability to form stable complexes with metals, particularly iron. thermofisher.com

In carbohydrate chemistry, hydroxylamine derivatives have been used to form stable glycoconjugates. researchgate.net For example, N,O-dimethylhydroxylamine reacts with reducing sugars to form β-glycosylamine derivatives in high yields. diva-portal.org These derivatives are well-suited for separation by reversed-phase high-performance liquid chromatography (RP-HPLC), as they produce single, well-defined peaks, avoiding the complications of anomerization that can occur with underivatized sugars. diva-portal.org

| Derivative Class | Reactant | Application | Reference(s) |

| Hydrochloride Salt | Hydrochloric Acid | Stable storage and handling of the reagent | wikipedia.org |

| Nitrones/Oximes | Aldehydes, Ketones | Analytical derivatization for GC/MS, Synthesis | cymitquimica.com |

| Hydroxamates | Electrophiles (e.g., acid chlorides) | Complexation of metal ions (e.g., iron) | thermofisher.com |

| Glycosylamines | Reducing Sugars | HPLC analysis of carbohydrates | researchgate.netdiva-portal.org |

Interactions with Biological Systems (Non-Clinical Focus)

N-Methylhydroxylamine exhibits significant interactions with biological systems, primarily stemming from its ability to act as a radical scavenger. acs.org This property makes it a subject of interest in biochemistry and microbiology for non-clinical research applications.

A key biological target of N-methylhydroxylamine is the enzyme ribonucleotide reductase (RNR). plos.org This enzyme is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. plos.org N-Methylhydroxylamine inhibits RNR by scavenging a critical tyrosyl free radical required for the enzyme's catalytic activity. acs.org This inhibition disrupts DNA synthesis, leading to a bacteriostatic effect. acs.orgplos.org

Research has shown that N-methylhydroxylamine can specifically inhibit bacterial RNR without significantly affecting the eukaryotic equivalent, suggesting low toxicity to eukaryotic cells at effective concentrations. acs.orgplos.org This selective activity has been demonstrated against various Gram-positive and Gram-negative bacteria, including Bacillus anthracis, Pseudomonas aeruginosa, and Mycobacterium bovis BCG. acs.orgplos.org Studies have also explored its ability to disrupt and prevent the formation of bacterial biofilms. plos.org In other biological contexts, N-methylhydroxylamine and related compounds have been used to inactivate viruses tandfonline.com, probe the structure of the rare amino acid L-pyrrolysine in enzymes nih.gov, and have been observed to delay senescence in cell cultures google.com.

| Biological Target/System | Mechanism of Interaction | Observed Effect | Reference(s) |

| Ribonucleotide Reductase (RNR) | Scavenging of the tyrosyl free radical | Inhibition of enzyme activity, disruption of DNA synthesis | acs.orgplos.org |

| Bacteria (e.g., P. aeruginosa) | Inhibition of RNR | Inhibition of bacterial growth, disruption of biofilms | acs.orgplos.org |

| Viruses (Myxoviruses) | Not specified | Inactivation of viruses | tandfonline.com |

| IMR90 Cells (human fibroblasts) | N-hydroxylamine functional group activity | Delay of cellular senescence | google.com |

| MtmB Enzyme (M. barkeri) | Reaction with pyrroline (B1223166) ring | Structural probe to confirm L-pyrrolysine identity | nih.gov |

Investigating Biological Reactivity with Biomolecules (e.g., proteins, nucleic acids)

There is currently no available research in scientific literature that specifically investigates the biological reactivity of "Methanol, (hydroxyamino)-" with biomolecules such as proteins and nucleic acids. While studies exist for other molecules containing the hydroxyamino functional group, which can exhibit reactivity towards biological macromolecules, no such data has been published for (hydroxyamino)methanol itself. nih.govpnas.orgmdpi.comatdbio.com

Potential as Probes for Biochemical Pathways

The potential of "Methanol, (hydroxyamino)-" as a probe for biochemical pathways has not been explored in the available scientific literature. Although other compounds with hydroxyamino or coumarin (B35378) moieties have been developed as fluorescent probes for biological applications, there are no published studies that propose or investigate (hydroxyamino)methanol for this purpose. rsc.orgnih.gov

Future Research Directions in Methanol (B129727), (hydroxyamino)- Chemistry

The absence of foundational research on "Methanol, (hydroxyamino)-" means that future research directions are wide open. However, based on the general trajectory of chemical research, several areas could be of interest.

Exploration of Novel Synthetic Pathways

Currently, specific, novel synthetic pathways for the targeted production of "Methanol, (hydroxyamino)-" are not detailed in the literature. General methods for the synthesis of hydroxylamine derivatives, such as the reduction of nitro compounds or the reaction of amines with oxidizing agents, could theoretically be adapted. acs.orgrsc.orgmdpi.com Research in this area would be a fundamental first step.

Development of Advanced Catalytic Systems

There are no advanced catalytic systems reported specifically for the synthesis or functionalization of "Methanol, (hydroxyamino)-." Research into catalytic methods, such as the catalytic reduction of a corresponding nitro- or nitroso-compound, could provide more efficient and selective synthetic routes. mdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.net

Expanded Applications in Materials Science

The application of "Methanol, (hydroxyamino)-" in materials science is an unexplored field. There is no literature available that discusses its use as a monomer, cross-linking agent, or functional additive in the development of new materials.

Q & A

Q. What are the critical safety protocols for handling methanol, (hydroxyamino)- in laboratory experiments?

Methanol, (hydroxyamino)- poses acute oral toxicity (Category 4), skin corrosion (Category 2), and respiratory irritation (Category 3). Researchers must:

- Use PPE (gloves, lab coats, safety goggles) and ensure proper ventilation to avoid inhalation of vapors or aerosols .

- Implement emergency procedures: flush eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention for ingestion .

- Avoid dust formation and store in stable, well-ventilated conditions to minimize decomposition risks .

Q. What synthetic methodologies are commonly used to prepare methanol, (hydroxyamino)-, and how can reaction yields be optimized?

A standard route involves reductive amination or alkylation of hydroxyamino precursors. For example:

- Reductive alkylation : Sodium cyanoborohydride in methanol at pH 2–3 reduces oxime intermediates, yielding 63–71% product after RP-HPLC purification .

- Critical parameters: pH control (2–3), stoichiometric excess of reducing agents, and temperature (room temperature for stability) .

Q. How can researchers verify the purity and structural integrity of methanol, (hydroxyamino)-?

- NMR spectroscopy : Characterize via and NMR peaks (e.g., δ 11.39 ppm for hydroxyl protons in DMSO-d) .

- HPLC : Use C18 columns with methanol gradients (40–85%) for purity assessment .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 250 [M+H]) .

Advanced Research Questions

Q. How can contradictory data in reaction yields (e.g., 63.9% vs. 70.6%) be systematically analyzed?

- Design of Experiments (DoE) : Vary parameters (pH, solvent ratio, temperature) to identify sensitivity. For example, substituent effects (e.g., methoxy vs. hydroxy groups) may alter steric or electronic factors in reduction steps .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps .

Q. What strategies enhance the catalytic efficiency of methanol, (hydroxyamino)- in hydrogen production systems?

In microchannel ceramic reformers:

- Optimize temperature (553 K), water-to-methanol ratio (1.25), and flow rate (0.4 mL/min) to achieve 84.99% methanol conversion and 361.69 mL/min H yield .

- Use spinel-based ceramics to improve thermal stability and reduce CO byproduct formation (0.6232% CO) .

Q. How can researchers address gaps in ecological and stability data for methanol, (hydroxyamino)-?

- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC or GC-MS .

- Computational modeling : Predict biodegradation pathways using QSAR models or DFT calculations for nitroso intermediates .

Q. What advanced techniques are suitable for studying methanol, (hydroxyamino)-'s interactions in biological systems?

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with enzymes or receptors .

- Metabolic profiling : Use -labeled analogs to track incorporation into microbial or cellular pathways .

Methodological Notes

- Synthesis optimization : Prioritize pH-controlled reductions to minimize side reactions (e.g., over-alkylation) .

- Analytical rigor : Cross-validate NMR and HPLC data with multiple solvent systems to confirm reproducibility .

- Safety compliance : Align handling protocols with GHS Category 2/3 guidelines to mitigate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.